molecular formula C18H15N2NaO4 B612013 SSR128129E

SSR128129E

Cat. No.: B612013
M. Wt: 346.3 g/mol
InChI Key: JFBMSTWZURKQOC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SSR128129E involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an orally available compound with a high purity level of 99.85% . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

SSR128129E undergoes various chemical reactions, including inhibition of FGF-induced signaling. It does not compete with FGF for binding to FGFR but inhibits FGF-induced signaling linked to FGFR internalization in an allosteric manner . Common reagents and conditions used in these reactions include the use of FGFR ligands and specific inhibitors. The major products formed from these reactions are the inhibited FGFRs, which result in the suppression of downstream signaling pathways .

Comparison with Similar Compounds

SSR128129E is unique in its ability to act as an allosteric inhibitor of FGFRs without competing with FGF for binding . Similar compounds include other FGFR inhibitors, such as:

    BGJ398: A selective FGFR1-3 inhibitor used in cancer research.

    AZD4547: Another FGFR1-3 inhibitor with applications in oncology.

    PD173074: A pan-FGFR inhibitor that targets FGFR1-4.

These compounds share similar mechanisms of action but differ in their selectivity and binding properties. This compound’s unique allosteric inhibition mechanism sets it apart from these other inhibitors .

Properties

IUPAC Name

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBMSTWZURKQOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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